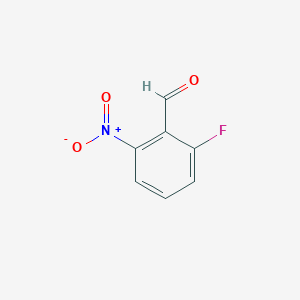
2-Fluoro-6-nitrobenzaldéhyde
Vue d'ensemble
Description
2-Fluoro-6-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO3. It is characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 6-position on a benzene ring. This compound is a yellow crystalline solid and is known for its applications in various chemical processes .
Applications De Recherche Scientifique
2-Fluoro-6-nitrobenzaldehyde has several applications in scientific research:
Radiopharmaceutical Synthesis: It is used as a precursor in the preparation of fluorine-18 labeled catecholamines and 6-[18F]fluoro-L-DOPA, which are significant in positron emission tomography (PET) imaging.
Molecular Structure and Rotational Barrier Studies:
Antitumor Effects: It has shown potential as a chemotherapeutic agent for pancreatic cancer therapy by inhibiting the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
Mode of Action
It’s possible that the compound interacts with its targets through a mechanism similar to other aromatic compounds, which often involve nucleophilic substitution or free radical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Analyse Biochimique
Biochemical Properties
It is known that benzylic halides, which are structurally similar to 2-Fluoro-6-nitrobenzaldehyde, typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to 2-Fluoro-6-nitrobenzaldehyde, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Fluoro-6-nitrobenzaldehyde may have similar reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Fluoro-6-nitrobenzaldehyde involves the oxidation reaction of p-nitrophenol and 2-fluorobenzaldehyde. The specific steps include reacting nitrophenol with 2-fluorobenzaldehyde and performing an oxidation reaction under appropriate conditions to obtain the target product .
Industrial Production Methods: In industrial settings, the synthesis of 2-Fluoro-6-nitrobenzaldehyde may involve heating a mixture of l-fluoro-2-methyl-3-nitrobenzene and N,N-dimethylformamide dimethyl acetal at 135°C for 12 hours. The reaction mixture is then cooled to room temperature and added dropwise to a solution of sodium periodate in water/DMF. After stirring at room temperature for 3 hours, the mixture is filtered, and the solid is washed with toluene .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-6-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products:
Reduction: The major product is 2-fluoro-6-aminobenzaldehyde.
Substitution: Depending on the substituent introduced, various substituted benzaldehydes can be formed.
Comparaison Avec Des Composés Similaires
2-Fluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitrobenzaldehyde: Lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness: 2-Fluoro-6-nitrobenzaldehyde is unique due to the presence of both fluorine and nitro functional groups, which impart distinct chemical properties and reactivity. This combination makes it valuable in specific synthetic and research applications where both functionalities are required .
Propriétés
IUPAC Name |
2-fluoro-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTKLMMRJDNPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542898 | |
| Record name | 2-Fluoro-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1644-82-2 | |
| Record name | 2-Fluoro-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2.2]Paracyclophane](/img/structure/B167438.png)

![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)






